molecular formula C15H16O5 B1683817 Vernolepin CAS No. 18542-37-5

Vernolepin

Cat. No.: B1683817
CAS No.: 18542-37-5
M. Wt: 276.28 g/mol
InChI Key: IFYQXAXVZGMFNW-MVIRXUPPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of vernolepin involves several key steps. One approach includes the synthesis of bicycle[4.3.1]-dec-3-en-9,10-diones and various 4-alkoxycrotonates. The reaction of the morpholine enamine of 4-cycloheptenone with 4-allyloxycrotonyl chloride produces a dione, which is then converted to an enone through treatment with phenyltrimethylammonium tribromide followed by dehydrohalogenation using N,N-dimethylformamide, lithium carbonate, and lithium bromide. Further steps involve the use of ethylene glycol, benzene, and p-toluenesulfonic acid to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its complex synthesis and the specificity of its applications

Chemical Reactions Analysis

Types of Reactions: Vernolepin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its functional groups, such as hydroxyl and lactone moieties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve reagents like alkyl halides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can yield corresponding ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Vernolepin has been extensively studied for its potential therapeutic applications. In chemistry, it serves as a model compound for studying sesquiterpene lactones. In biology and medicine, this compound’s antitumor properties are of particular interest. It has shown efficacy against Trypanosoma brucei rhodesiense, the causative agent of sleeping sickness, with a high selectivity index, making it a promising candidate for further drug development .

Mechanism of Action

Vernolepin exerts its effects primarily through the irreversible inhibition of DNA polymerase, which disrupts DNA synthesis and cell replication. This mechanism is particularly relevant in its antitumor activity, as it can prevent the proliferation of cancer cells. Additionally, its platelet anti-aggregating properties are attributed to its ability to inhibit specific enzymes involved in platelet aggregation .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to vernolepin include other sesquiterpene lactones such as vernodalin, vernomygdin, and hydroxyvernolide. These compounds share structural similarities and exhibit comparable biological activities .

Uniqueness of this compound: What sets this compound apart is its potent antitumor activity and high selectivity index against Trypanosoma brucei rhodesiense. Its unique combination of functional groups and structural features contributes to its distinct pharmacological profile, making it a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name

(3aR,4S,5aR,9aR,9bR)-5a-ethenyl-4-hydroxy-3,9-dimethylidene-3a,4,5,6,9a,9b-hexahydrofuro[2,3-f]isochromene-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-4-15-5-9(16)10-7(2)14(18)20-12(10)11(15)8(3)13(17)19-6-15/h4,9-12,16H,1-3,5-6H2/t9-,10+,11+,12-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYQXAXVZGMFNW-MVIRXUPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC12CC(C3C(C1C(=C)C(=O)OC2)OC(=O)C3=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@]12C[C@@H]([C@@H]3[C@@H]([C@H]1C(=C)C(=O)OC2)OC(=O)C3=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6075146
Record name Vernolepin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6075146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18542-37-5, 59598-29-7
Record name (3aR,4S,5aR,9aR,9bR)-5a-Ethenyloctahydro-4-hydroxy-3,9-bis(methylene)-2H-furo[2,3-f][2]benzopyran-2,8(3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18542-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vernolepin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018542375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vernolepin, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059598297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vernolepin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6075146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VERNOLEPIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09S3QZL7WH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VERNOLEPIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6640X1BVDX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vernolepin
Reactant of Route 2
Vernolepin
Reactant of Route 3
Vernolepin
Reactant of Route 4
Vernolepin
Reactant of Route 5
Vernolepin
Reactant of Route 6
Vernolepin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.